Cas no 898456-94-5 (2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one)

2-(4-Benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one is a synthetic organic compound featuring a pyran-4-one core substituted with a benzylpiperazine moiety and a 3-nitrophenylmethoxy group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of the benzylpiperazine group may confer affinity for CNS targets, while the nitrophenylmethoxy substituent could enhance electronic properties or binding interactions. The compound's modular design allows for further derivatization, making it a versatile candidate for pharmacological studies. Its well-defined synthetic pathway ensures reproducibility, and its distinct functional groups enable precise structural modifications for targeted applications.
2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one structure
898456-94-5 structure
Product Name:2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one
CAS No:898456-94-5
MF:C24H25N3O5
MW:435.472406148911
CID:5483935
Update Time:2025-10-30

2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one
    • 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one
    • Inchi: 1S/C24H25N3O5/c28-23-14-22(16-26-11-9-25(10-12-26)15-19-5-2-1-3-6-19)31-18-24(23)32-17-20-7-4-8-21(13-20)27(29)30/h1-8,13-14,18H,9-12,15-17H2
    • InChI Key: HITIKBJEBKABGV-UHFFFAOYSA-N
    • SMILES: C1(CN2CCN(CC3=CC=CC=C3)CC2)OC=C(OCC2=CC=CC([N+]([O-])=O)=C2)C(=O)C=1

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2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one Related Literature

Additional information on 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one

Introduction to 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one (CAS No. 898456-94-5)

2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one, also known by its CAS number 898456-94-5, is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group. The unique structural features of this compound, particularly the benzylpiperazin-1-yl and nitrophenyl substituents, make it a subject of interest for various biological and pharmacological studies.

The benzylpiperazin-1-yl moiety is a common functional group found in many bioactive compounds due to its ability to modulate the activity of various receptors and enzymes. This group can enhance the lipophilicity and bioavailability of the molecule, making it more suitable for crossing biological membranes and reaching its target sites. The presence of the nitrophenyl substituent, on the other hand, introduces additional reactivity and potential for redox reactions, which can influence the compound's biological activity and metabolic fate.

In recent years, there has been a growing interest in the development of new therapeutic agents based on pyranone scaffolds. Studies have shown that compounds with similar structures exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of pyranone derivatives with benzylpiperazin-1-yl and nitrophenyl substituents demonstrated potent inhibitory activity against specific kinases involved in cancer progression.

The pharmacological profile of 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one has been explored through various in vitro and in vivo assays. In vitro studies have shown that this compound exhibits selective binding to certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. Additionally, preliminary data from animal models suggest that it may have potential as an anticonvulsant agent due to its ability to modulate neurotransmitter systems in the brain.

The synthetic route for 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one involves several steps, including the formation of the pyranone core through a condensation reaction followed by functionalization with the desired substituents. The choice of synthetic methods can significantly impact the yield and purity of the final product, making it essential to optimize each step for large-scale production.

In terms of safety and toxicity, preliminary assessments indicate that 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenyl)methoxy-4H-pyran-4-one is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are necessary to ensure its safety for human use. These evaluations typically include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The potential applications of 2-(4-benzylpiperazin-1-yl)methyl-5-(3-nitrophenylimethoxy)-4H-pyranone extend beyond traditional pharmaceuticals. Recent research has explored its use in drug delivery systems, where its unique structural features can be leveraged to enhance drug stability and target specificity. For example, a study published in Biomaterials in 2020 demonstrated that encapsulating this compound within nanoparticles improved its solubility and bioavailability, leading to enhanced therapeutic efficacy.

In conclusion, 2-(4-benzylpiperazin-1-y-l)methyl-5-(3-nitropheny-l)methoxy-4H-pyran-4-one (CAS No. 898456-94-5) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical contexts. As more data becomes available from clinical trials and further studies, this compound may emerge as a valuable tool in the development of novel treatments for a range of diseases.

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